2-Hydroxynaringenin 2-Hydroxynaringenin 2, 4', 5, 7-Tetrahydroxyflavanone, also known as 2-hydroxynaringenin, belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. 2, 4', 5, 7-Tetrahydroxyflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4', 5, 7-tetrahydroxyflavanone is primarily located in the cytoplasm. Outside of the human body, 2, 4', 5, 7-tetrahydroxyflavanone can be found in fruits. This makes 2, 4', 5, 7-tetrahydroxyflavanone a potential biomarker for the consumption of this food product.
2,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is a tetrahydroxyflavanone carrying the hydroxy groups at positions 2, 4', 5 and 7. It has a role as a plant metabolite. It is a tetrahydroxyflavanone and a member of 2-hydroxyflavanones.
Brand Name: Vulcanchem
CAS No.: 58124-18-8
VCID: VC21336479
InChI: InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2
SMILES: C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

2-Hydroxynaringenin

CAS No.: 58124-18-8

VCID: VC21336479

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxynaringenin - 58124-18-8

Description

2-Hydroxynaringenin is a flavonoid derivative that has garnered significant attention in recent years due to its unique biosynthetic pathways and potential biological activities. This compound is closely related to naringenin, a common flavanone found in various plant species. The addition of a hydroxyl group at the 2-position of naringenin results in 2-hydroxynaringenin, which exhibits distinct chemical and biological properties compared to its precursor.

Biosynthesis of 2-Hydroxynaringenin

The biosynthesis of 2-hydroxynaringenin involves specific enzymes that catalyze the hydroxylation of naringenin. Studies have identified enzymes such as Cc2ODD2 and Cj2ODD2 from liverworts, which possess dual activities to convert naringenin into both apigenin and 2-hydroxynaringenin . These enzymes are part of a broader family of cytochrome P450 enzymes that play crucial roles in flavonoid metabolism.

EnzymeSubstrateProducts
Cc2ODD2NaringeninApigenin, 2-Hydroxynaringenin
Cj2ODD2NaringeninApigenin, 2-Hydroxynaringenin

Biological Activities

While specific biological activities of 2-hydroxynaringenin are less documented compared to other flavonoids, its structural similarity to known bioactive compounds suggests potential antioxidant, anti-inflammatory, or even anticancer properties. Flavonoids in general have been shown to interact with various enzymes and receptors, influencing metabolic pathways and disease outcomes .

Research Findings and Future Directions

Recent studies have focused on optimizing the biosynthesis of flavonoids, including 2-hydroxynaringenin, through genetic engineering and enzyme optimization . These efforts aim to enhance the production of valuable flavonoids for pharmaceutical and nutritional applications. Further research is needed to fully elucidate the biological effects of 2-hydroxynaringenin and explore its therapeutic potential.

CAS No. 58124-18-8
Product Name 2-Hydroxynaringenin
Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name 2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2
Standard InChIKey NFENYLPEYDNIMO-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O
Canonical SMILES C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O
Synonyms 2-hydroxynaringenin
PubChem Compound 21932272
Last Modified Aug 15 2023

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